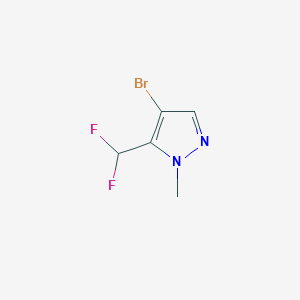

4-bromo-5-(difluoromethyl)-1-methyl-1H-pyrazole

Description

4-Bromo-5-(difluoromethyl)-1-methyl-1H-pyrazole is a chemical compound with the molecular formula C4H3BrF2N2. It is a versatile small molecule scaffold used in various research and industrial applications. This compound is known for its unique chemical properties, which make it valuable in the synthesis of other complex molecules.

Properties

IUPAC Name |

4-bromo-5-(difluoromethyl)-1-methylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrF2N2/c1-10-4(5(7)8)3(6)2-9-10/h2,5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUSQUSCBZVJWSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)Br)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrF2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-(difluoromethyl)-1-methyl-1H-pyrazole typically involves the reaction of 4-bromo-1H-pyrazole with difluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-(difluoromethyl)-1-methyl-1H-pyrazole undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like DMF or DMSO.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative of the pyrazole .

Scientific Research Applications

While the search results do not offer extensive information specifically on the applications of "4-bromo-5-(difluoromethyl)-1-methyl-1H-pyrazole," they do provide some relevant details regarding its synthesis, potential uses of related compounds, and chemical properties. Further research may be required to gather more comprehensive data and case studies directly related to the specified compound.

Synthesis and Properties

The preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, which can be used for synthesizing various medical and fine chemical intermediates, involves using N-methyl-3-aminopyrazole as a raw material . A preparation method includes reacting N-methyl-3-aminopyrazole with bromine/iodine to substitute the pyrazole 4 position, diazotizing and coupling with potassium difluoromethyl trifluoroborate to obtain 4-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole . It undergoes Grignard exchange by isopropyl magnesium chloride and reacts with carbon dioxide to obtain the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid . A similar compound, 4-bromo-3-difluoromethyl-1-methylpyrazole, can be synthesized from 4-bromo-1-methyl-1H-pyrazole-3-formaldehyde using diethylaminosulfur trifluoride .

PubChem provides chemical and physical properties for this compound .

Potential Applications and Research

While specific applications for "this compound" are not detailed in the search results, related pyrazole derivatives have demonstrated biological activities. For example, some pyrazole derivatives exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines, show promising anticancer activity by inducing apoptosis in cancer cells, and have been studied for their molecular mechanisms related to enzyme inhibition and receptor modulation.

3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester can be used to prepare difluoromethyl pyrazole formamide compounds . Pyrazole derivatives have been evaluated against fungal strains and as inhibitory compounds against succinate dehydrogenase . They have also been used in the synthesis of a variety of compounds with potential biological activities, such as α-Glucosidase inhibition for controlling postprandial hyperglycemia in diabetic patients and antitubercular activity against Mycobacterium tuberculosis H37Rv strain .

Related Research Areas

The compound falls into several research areas, including:

Mechanism of Action

The mechanism of action of 4-bromo-5-(difluoromethyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzyme activity, depending on its structure and the target enzyme. The pathways involved in its mechanism of action include binding to active sites or allosteric sites on enzymes, leading to changes in enzyme activity .

Comparison with Similar Compounds

Similar Compounds

4-Bromo-5-nitrophthalonitrile: Similar in structure but contains a nitro group instead of a difluoromethyl group.

4-Bromo-5-(difluoromethyl)-2-fluorophenol: Contains a fluorophenol group instead of a pyrazole ring.

Uniqueness

4-Bromo-5-(difluoromethyl)-1-methyl-1H-pyrazole is unique due to its difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable scaffold in medicinal chemistry and other research fields .

Biological Activity

4-Bromo-5-(difluoromethyl)-1-methyl-1H-pyrazole is a heterocyclic organic compound characterized by its pyrazole structure, which includes two adjacent nitrogen atoms within a five-membered ring. The presence of bromine and difluoromethyl groups in its molecular structure enhances its chemical reactivity and biological activity, making it a compound of interest in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The bromine and difluoromethyl substituents influence the compound's binding affinity and reactivity, potentially leading to:

- Nucleophilic Substitution : The halogen atoms can be substituted, affecting the compound's reactivity.

- Enzyme Inhibition : Similar compounds have shown potential in inhibiting specific enzymes, such as N-myristoyltransferase (NMT) in Trypanosoma brucei, which is a target for treating human African trypanosomiasis (HAT) .

- Oxidative Stress Modulation : Related pyrazoles have been noted for their ability to inhibit oxidative phosphorylation pathways, impacting cellular energy metabolism .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. For instance:

- Antibacterial Efficacy : Compounds derived from pyrazole structures have demonstrated activity against Escherichia coli and Staphylococcus aureus, with modifications enhancing their antimicrobial potency .

- Antifungal Properties : Certain derivatives have shown promising antifungal activity, particularly against pathogenic fungi .

Anticancer Potential

The compound's anticancer properties are under investigation, with studies suggesting that similar pyrazole derivatives can induce apoptosis in cancer cells through various mechanisms:

- Cell Cycle Arrest : Some pyrazoles have been reported to disrupt the cell cycle in cancer cells, leading to increased rates of apoptosis .

- Targeting Specific Pathways : Research is ongoing to determine how this compound can selectively target cancerous cells while minimizing effects on normal cells.

Table 1: Summary of Biological Activities

Detailed Findings

- Antimicrobial Studies : A series of synthesized pyrazole derivatives were tested for antimicrobial efficacy. The presence of specific functional groups significantly enhanced their activity against various bacterial strains .

- Anticancer Research : Investigations into the apoptotic effects of pyrazole derivatives revealed that certain modifications could enhance selectivity towards cancer cells while reducing toxicity to normal tissues .

- Inhibition of Trypanosoma brucei NMT : A notable study highlighted the effectiveness of modified pyrazoles in inhibiting NMT, showcasing their potential as therapeutic agents for HAT treatment .

Q & A

Q. What synthetic strategies are effective for constructing the pyrazole core in 4-bromo-5-(difluoromethyl)-1-methyl-1H-pyrazole?

The pyrazole scaffold can be synthesized via cyclocondensation of β-ketoesters or enamines with hydrazine derivatives. For example, ethyl acetoacetate reacts with substituted hydrazines under reflux in ethanol to form 1-methylpyrazole intermediates . Bromination at the 4-position is typically achieved using N-bromosuccinimide (NBS) in a chlorinated solvent (e.g., CCl₄) under radical initiation . The difluoromethyl group is introduced via nucleophilic substitution or cross-coupling reactions, such as reacting 5-bromo-1-methylpyrazole with difluoromethyl lithium or using transition-metal catalysis (e.g., Pd-mediated coupling) .

Q. How can spectroscopic techniques validate the structure of this compound?

- ¹H/¹³C NMR : The methyl group at N1 appears as a singlet (~δ 3.8 ppm). The difluoromethyl group (CF₂H) shows a triplet splitting pattern (²J₃₄ ~ 55 Hz) in ¹H NMR and a quartet in ¹⁹F NMR .

- IR Spectroscopy : Stretching vibrations for C-Br (~550–600 cm⁻¹) and C-F (~1100–1200 cm⁻¹) confirm functional groups.

- Mass Spectrometry : Molecular ion peaks (M⁺) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) are critical for identification .

Q. What purification methods are optimal for isolating this compound?

Column chromatography using silica gel with hexane/ethyl acetate (gradient elution) is standard. For brominated pyrazoles, recrystallization from ethanol or dichloromethane/n-pentane mixtures improves purity. HPLC with a C18 column and acetonitrile/water mobile phase resolves closely related impurities .

Advanced Research Questions

Q. How do steric and electronic effects of the difluoromethyl group influence reactivity in cross-coupling reactions?

The electron-withdrawing nature of CF₂H decreases electron density at the pyrazole ring, making C5 less nucleophilic. This requires optimized conditions for Suzuki-Miyaura couplings (e.g., Pd(PPh₃)₄, K₃PO₄, DMF/H₂O at 80°C). Steric hindrance from CF₂H may necessitate bulky ligands (e.g., XPhos) to prevent catalyst poisoning . Computational studies (DFT) suggest that bromine at C4 directs coupling partners to C5 via σ-hole interactions .

Q. What strategies mitigate decomposition during storage or handling of this compound?

Q. How can computational modeling predict the bioactivity of derivatives of this compound?

Molecular docking (e.g., AutoDock Vina) into target proteins (e.g., kinases or GPCRs) identifies key interactions:

Q. What analytical challenges arise in quantifying trace impurities in this compound?

LC-MS/MS with MRM (multiple reaction monitoring) detects impurities at ppm levels. Common byproducts include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.